C10-Dichol
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Overview
Description
1,10-Decanediaminium, N,N’-bis(2-hydroxyethyl)-N,N,N’,N’-tetramethyl- is a quaternary ammonium compound. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. This compound is characterized by its long alkyl chain and multiple functional groups, which contribute to its unique chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Decanediaminium, N,N’-bis(2-hydroxyethyl)-N,N,N’,N’-tetramethyl- typically involves the reaction of decanediamine with ethylene oxide and methyl iodide. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Solvent: Common solvents include water or alcohols to dissolve the reactants.
Catalyst: A base such as sodium hydroxide or potassium hydroxide to promote the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1,10-Decanediaminium, N,N’-bis(2-hydroxyethyl)-N,N,N’,N’-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Substitution: The quaternary ammonium groups can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield decanediamine and other products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Nucleophiles: Halides or other nucleophiles for substitution reactions.
Acids/Bases: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Substitution: Various substituted ammonium compounds.
Hydrolysis: Decanediamine and ethylene glycol derivatives.
Scientific Research Applications
1,10-Decanediaminium, N,N’-bis(2-hydroxyethyl)-N,N,N’,N’-tetramethyl- has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in cell culture and molecular biology as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential antimicrobial properties and use in drug delivery systems.
Industry: Utilized in the formulation of personal care products, cleaning agents, and industrial lubricants.
Mechanism of Action
The mechanism of action of 1,10-Decanediaminium, N,N’-bis(2-hydroxyethyl)-N,N,N’,N’-tetramethyl- involves its interaction with biological membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to cell lysis. Additionally, it can interact with proteins, altering their structure and function. The molecular targets include cell membranes and various enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N1,N1,N6,N6-Tetrakis (2-hydroxyethyl)adipamide
- Triethylenetetramine
- 1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-
Uniqueness
1,10-Decanediaminium, N,N’-bis(2-hydroxyethyl)-N,N,N’,N’-tetramethyl- is unique due to its specific combination of a long alkyl chain and multiple quaternary ammonium groups. This structure imparts distinct surfactant properties, making it more effective in disrupting lipid bilayers and solubilizing proteins compared to similar compounds.
Properties
CAS No. |
32040-45-2 |
---|---|
Molecular Formula |
C18H42N2O22+ |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
2-hydroxyethyl-[10-[2-hydroxyethyl(dimethyl)azaniumyl]decyl]-dimethylazanium |
InChI |
InChI=1S/C18H42N2O2/c1-19(2,15-17-21)13-11-9-7-5-6-8-10-12-14-20(3,4)16-18-22/h21-22H,5-18H2,1-4H3/q+2 |
InChI Key |
GYPLOIGEEGQIPE-UHFFFAOYSA-N |
SMILES |
C[N+](C)(CCCCCCCCCC[N+](C)(C)CCO)CCO |
Canonical SMILES |
C[N+](C)(CCCCCCCCCC[N+](C)(C)CCO)CCO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
C10-Dichol C10-Dichol dibromide decamethylene bis(hydroxyethyl)dimethylammonium bromide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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